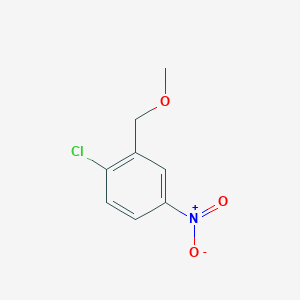

1-Chloro-2-(methoxymethyl)-4-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-2-(methoxymethyl)-4-nitrobenzene is an aromatic compound that has been used in numerous scientific research applications. It is a chemical intermediate that is used in the synthesis of several pharmaceuticals and other compounds. It is also used in the synthesis of dyes, herbicides, and other industrial products. Its structure consists of a benzene ring with a chlorine atom, a methoxy group, and a nitro group attached. This compound has a variety of properties that make it attractive for use in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of 4-Methoxyphenol : A new method involving the synthesis of 4-methoxy-1-nitrobenzene by substituting 4-chloro-1-nitrobenzene, followed by conversion to 4-methoxy-benzenamine, and finally to 4-methoxyphenol, has been explored. This process focuses on reaction conditions and yield-affecting factors, achieving yields above 80% (Jian, 2000).

Ethoxylation Using Ultrasound Irradiation : The ethoxylation of p-chloronitrobenzene, using potassium ethoxide and benzyltriethylammonium chloride as a catalyst under ultrasound conditions, demonstrates the potential for nucleophilic substitution reactions facilitated by phase-transfer catalysts and ultrasound (Wang & Rajendran, 2007).

Ruthenium-Catalyzed Reduction : Various nitroarenes with chloro, methyl, or methoxy substituents are reduced to corresponding aminoarenes using formic acid and RuCl2(PPh3)3 as a catalyst. This method offers high yields and selectivity, such as converting 4-chloronitrobenzene with 99% conversion and 98% selectivity (Watanabe et al., 1984).

Application in Organic Chemistry and Materials Science

Radical Stabilization Studies : The thermal isomerization of 1-chloro-4-methoxymethyl-bicyclo[2,2,0]hexane was analyzed, revealing insights into radical stabilization energies and the effects of the β-ether oxygen atom (Cain & Solly, 1972).

Synthesis of 1H-Indazoles : A study showed efficient synthesis of 1H-indazoles from imidates and nitrosobenzenes via synergistic rhodium/copper catalysis, highlighting the potential of this approach in organic synthesis (Wang & Li, 2016).

Electron-Transfer Kinetics in Electrode Materials : Research on nitroxide derivatives, including 4-(N-t-butyl-N-oxylamino)methoxybenzene, provided insights into their potential as high power-rate electrode-active materials due to rapid electron-transfer processes (Suga et al., 2004).

Environmental and Biological Applications

Biodegradation of Chloronitrobenzenes : A study on bacterial strain LW1 showed its ability to utilize 1-chloro-4-nitrobenzene as a carbon, nitrogen, and energy source, with implications for environmental biodegradation (Katsivela et al., 1999).

Electrochemical Degradation Studies : The electrochemical degradation of nitrobenzene using an oxygen-diffusion cathode in the presence of Fe2+, Cu2+, and UVA light was examined, contributing to understanding the removal of such compounds from water (Brillas et al., 2004).

Propiedades

IUPAC Name |

1-chloro-2-(methoxymethyl)-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVKPXXXKCFXAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2890119.png)

![N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2890122.png)

![N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890136.png)